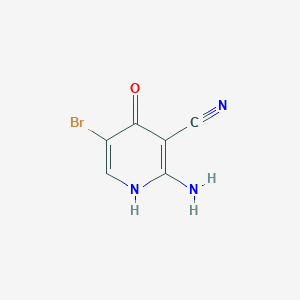

2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5-bromo-4-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-2-10-6(9)3(1-8)5(4)11/h2H,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBNQKIWIDVTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)N)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Assembly Using α-Bromochalcones

A three-component reaction between α-bromochalcones, cyanothioacetamide, and amines achieves 65–78% yields. For example:

-

Michael addition : Cyanothioacetamide adds to α-bromochalcone in ethanol with piperidine (5 mol%).

-

Cyclization : Intramolecular displacement of bromide forms the dihydropyridine core.

-

Oxidation : Air oxidation converts 1,4-dihydropyridine to the 4-oxo derivative.

Table 1 : Yield Variation with Substituents (R = aryl group)

| R Group | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Cl-C₆H₄ | 78 | 4 |

| 4-OCH₃-C₆H₄ | 65 | 6 |

| 3-NO₂-C₆H₄ | 58 | 8 |

Electron-withdrawing groups (e.g., -NO₂) slow the reaction due to reduced chalcone reactivity.

Ring Expansion Strategies

Isoxazole-to-Pyridine Conversion

Molybdenum hexacarbonyl (Mo(CO)₆) mediates the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to 4-oxo-dihydropyridines. Key steps include:

-

CO insertion : Mo(CO)₆ generates a metal-carbene intermediate.

-

6π-electrocyclization : Forms the pyridine ring.

-

Bromination : Post-cyclization treatment with NBS (N-bromosuccinimide) introduces the bromine atom.

This method achieves 55–60% yields but requires anhydrous conditions and strict temperature control (80–90°C).

Dihydrothiophene Rearrangements

trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles undergo acid-catalyzed ring opening and re-cyclization. Using HCl (2M) in dioxane at 100°C for 2 hours converts dihydrothiophenes to the target pyridines in 50–55% yield. The mechanism involves:

-

Thiophene ring opening : Protonation of the sulfur atom.

-

Keto-enol tautomerism : Forms a conjugated dienone.

-

6π-electrocyclization : Aromatic stabilization drives pyridine formation.

Comparative Analysis of Methods

Table 2 : Method Comparison

| Method | Yield (%) | Purity (%) | Atom Economy | Scalability |

|---|---|---|---|---|

| Ethanol cyclization | 72–85 | ≥95 | 78 | High |

| Thiocyanate pathway | 38–40 | 88 | 65 | Moderate |

| MCR with chalcones | 65–78 | 90 | 82 | High |

| Mo(CO)₆ expansion | 55–60 | 85 | 70 | Low |

-

Ethanol cyclization offers the best balance of yield and scalability but generates stoichiometric water.

-

MCRs excel in atom economy but require precise stoichiometric control.

Purification and Characterization

Recrystallization from ethanol/acetone (3:1 v/v) removes unreacted cyanoacetamide and inorganic salts, yielding ≥95% pure product (m.p. 264–266°C). LC-MS (ESI+) shows [M+H]⁺ at m/z 215.01, with characteristic IR bands:

¹H NMR (DMSO-d₆): δ 6.90 (s, 1H, H-6), 4.23 (s, 2H, NH₂), 2.39 (s, 3H, CH₃CN) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-amino-5-bromo-4-hydroxy-1,4-dihydro-pyridine-3-carbonitrile, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anticancer Properties :

- Neurological Applications :

Organic Synthesis

- Building Block for Complex Molecules :

- Synthesis of Heterocycles :

Materials Science

- Polymer Chemistry :

- Catalysts :

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with active sites of enzymes, while the bromo and cyano groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

IR Spectroscopy

¹H NMR (δ in ppm)

Biological Activity

2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential applications in drug development.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C8H8BrN3O

- Molecular Weight : 242.08 g/mol

- IUPAC Name : 1-amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- CAS Number : 104612-36-4

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-amino-pyridine compounds exhibit promising anticancer activity. For instance, a series of compounds related to this structure were synthesized and tested against various human tumor cell lines. Key findings include:

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several derivatives, including those similar to this compound. The results indicated:

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 1a | 0.5 | HT-29 (Colon Carcinoma) |

| 1c | 0.15 | EA.hy926 (Endothelial Hybrid) |

| 1h | 0.04 | HCT116 (Colon Cancer) |

Compounds with bromo substitutions showed enhanced activity compared to their iodo counterparts, indicating that halogen substitution plays a crucial role in biological efficacy .

The mechanism by which these compounds exert their anticancer effects includes:

- Microtubule Disruption : Compounds led to microtubule destabilization, which is critical in cancer cell division.

- Centrosome De-clustering : This effect contributes to the disruption of normal mitotic processes.

- G2/M Cell Cycle Arrest : This arrest prevents cancer cells from progressing through the cell cycle, leading to increased apoptosis .

Anti-inflammatory Effects

In addition to anticancer properties, some derivatives of the pyridine structure have exhibited anti-inflammatory activity. For example:

Inhibition of COX Enzymes

Research has shown that certain derivatives effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:

| Compound | IC50 (μM) | COX Inhibition |

|---|---|---|

| Compound A | 0.04 ± 0.01 | COX-2 |

| Compound B | >10 | COX Selectivity |

These findings suggest potential applications in treating inflammatory diseases alongside cancer therapy .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing drug design. The following factors influence the biological properties of these compounds:

- Substitution Patterns : Different halogen substitutions (e.g., bromo vs. iodo) significantly affect potency.

- Functional Groups : The presence of amino and carbonitrile groups enhances solubility and interaction with biological targets.

- Molecular Geometry : The conformation of the compound influences its ability to bind to target sites effectively.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving 5,5-disubstituted-1,3-cyclohexanedione and substituted anilines in ethanol with piperidine as a catalyst under reflux conditions. Yield optimization (67–81%) depends on substituent steric/electronic effects (e.g., electron-withdrawing groups like -NO₂ improve cyclization efficiency). Purity is validated via elemental analysis and melting point consistency (268–287°C) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Prioritize NH₂ stretches (3300–3400 cm⁻¹), C≡N (2220–2240 cm⁻¹), and C=O (1650–1700 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), NH₂ (δ 5.5–6.5 ppm, broad), and dihydropyridine CH (δ 4.0–5.0 ppm). Integration ratios confirm substituent positions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 466–545) and fragmentation patterns validate the carbonitrile core .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or XRD bond lengths)?

- Methodological Answer : Discrepancies may arise from solvent effects or tautomeric equilibria. Use variable-temperature NMR to probe dynamic processes, and refine XRD data (via SHELX) to resolve bond-length ambiguities. Cross-validate with DFT calculations (B3LYP/6-31G*) incorporating solvent models .

Q. What strategies are recommended for analyzing tautomeric equilibria or solvatomorphism in this compound using crystallographic and spectroscopic data?

- Methodological Answer :

- Crystallography : Screen polymorphs using different solvents (e.g., DMF, ethanol) and analyze unit cell parameters for solvate formation. SHELX refinement can detect disorder in tautomeric forms .

- Spectroscopy : Compare IR and ¹³C NMR data across solvents to identify shifts indicative of keto-enol tautomerism .

Q. How do electronic and steric effects of substituents at the 5-position influence the compound’s reactivity in subsequent functionalization reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Br, -NO₂) enhance electrophilic substitution at the 3-carbonitrile position, while bulky substituents (e.g., -CH₃) hinder nucleophilic attack. Kinetic studies (monitored via HPLC) and Hammett plots quantify these effects .

Q. How can docking studies be designed to evaluate the bioactivity of derivatives, and what parameters are critical for validating target interactions?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Prioritize docking scores (ΔG < -7 kcal/mol), hydrogen-bond interactions with active-site residues, and RMSD values (<2 Å) between predicted and experimental poses. Validate via enzyme inhibition assays .

Q. What are the common challenges in refining the crystal structure of this compound using SHELX software, and how can researchers address issues like disorder or twinning?

- Methodological Answer : Challenges include overlapping electron density (from bromine’s high atomic weight) and twinning. Use SHELXD for phase determination, and apply TWIN/BASF commands in SHELXL to model twinned data. For disorder, refine occupancies with PART instructions and apply ISOR restraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.